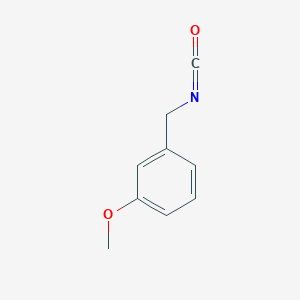

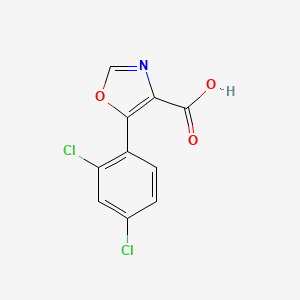

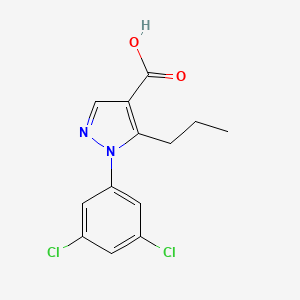

4-allyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 4-allyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol is a derivative of the 1,2,4-triazole class, which is known for its broad spectrum of biological activities, including antimicrobial, anticonvulsant, and antidepressant properties. These derivatives are synthesized through intramolecular cyclization of thiosemicarbazides and are characterized by their thiol-thione tautomerism . The presence of the allyl group and the 2-phenylethyl moiety suggests potential for diverse chemical reactivity and biological activity.

Synthesis Analysis

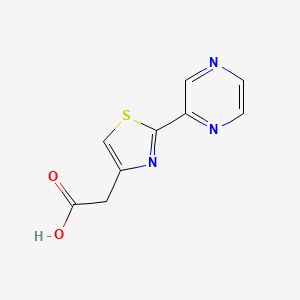

The synthesis of 1,2,4-triazole derivatives typically involves multi-step reactions, starting from thiosemicarbazides and proceeding through cyclization reactions. For example, the synthesis of a related compound, 4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione, was achieved by reacting 3-isothiocyanatoprop-1-ene with isonicotinohydrazide, followed by base-catalyzed intramolecular dehydrative cyclization . Similar synthetic strategies could be applied to the synthesis of 4-allyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol, with appropriate modifications to incorporate the 2-phenylethyl group.

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is often confirmed using techniques such as X-ray diffraction, NMR, and IR spectroscopy. For instance, the crystal structure of 4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione was determined using single-crystal X-ray diffraction, revealing a monoclinic space group . Density functional theory (DFT) and Hartree-Fock (HF) calculations are also employed to predict the molecular geometry, vibrational frequencies, and chemical shift values, which are then compared with experimental data for validation .

Chemical Reactions Analysis

The 1,2,4-triazole derivatives exhibit a range of chemical reactivities, including the potential for tautomerism between thiol and thione forms. This tautomerism can be influenced by intramolecular hydrogen bonding and is often investigated using DFT calculations . Additionally, these compounds can undergo various chemical reactions, such as Mannich reactions, to yield a variety of functionalized derivatives with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives are characterized using a combination of experimental and theoretical methods. These compounds typically crystallize in monoclinic space groups and have densities around 1.3-1.4 g/cm³ . Their vibrational frequencies and chemical shifts are determined using spectroscopic methods and compared with theoretical calculations for confirmation. The molecular electrostatic potential (MEP), frontier molecular orbitals (FMO), and thermodynamic properties are also analyzed to understand the chemical reactivity and stability of these compounds .

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

4-Allyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol is significant in corrosion inhibition. A study by Orhan et al. (2012) explored its use in protecting mild steel in acidic environments. The compound showed increased efficiency as a corrosion inhibitor with rising concentrations, forming protective films on mild steel surfaces (Orhan, Ercan, Koparir, & Soylemez, 2012).

Chemical Synthesis and Properties

The compound's role in chemical synthesis is highlighted by Mobinikhaledi et al. (2010), who synthesized novel Schiff bases containing 1,2,4-triazole rings. This process involved the compound as a precursor, demonstrating its utility in creating complex chemical structures (Mobinikhaledi, Foroughifar, Khanpour, & Ebrahimi, 2010).

Biological Activity

The compound's derivatives show promise in biological applications. Aksyonova-Seliuk et al. (2018) synthesized derivatives with potential biomedical applications, including anti-cancer and anti-inflammatory properties. These derivatives were odorless, insoluble in water, and soluble in organic solvents, hinting at their pharmaceutical potential (Aksyonova-Seliuk, Panasenko, & Knysh, 2018).

Structural and Conformational Analysis

Karayel and Oezbey (2008) investigated the structural and conformational features of a related compound, providing insight into its biological activity. Their study used X-ray diffraction and molecular modeling, contributing to understanding the compound's chemical behavior (Karayel & Oezbey, 2008).

Eigenschaften

IUPAC Name |

3-(2-phenylethyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3S/c1-2-10-16-12(14-15-13(16)17)9-8-11-6-4-3-5-7-11/h2-7H,1,8-10H2,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUVDKGDAFNEOAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=NNC1=S)CCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20395061 |

Source

|

| Record name | 4-allyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-allyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol | |

CAS RN |

590376-39-9 |

Source

|

| Record name | 4-allyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.